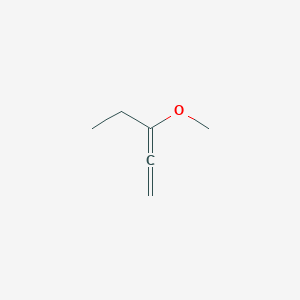

3-Methoxypenta-1,2-diene

Description

General Overview of Allenes in Modern Organic Synthesis

Allenes are a fascinating class of organic compounds characterized by the presence of two cumulative double bonds, where one carbon atom forms double bonds with two other carbon atoms. This arrangement results in a unique linear geometry of the central carbon and a perpendicular orientation of the substituents on the terminal carbons. Initially considered mere chemical curiosities, allenes have emerged as versatile building blocks in modern organic synthesis. Their distinct electronic and steric properties allow for a wide range of chemical transformations, making them valuable intermediates in the synthesis of complex natural products and pharmaceuticals.

Contextualization of 3-Methoxypenta-1,2-diene within Diverse Allenic and Dienic Architectures

This compound is a specific example of an alkoxyallene. Its structure combines the characteristic features of an allene (B1206475) with the electronic influence of a methoxy (B1213986) group. The placement of the methoxy group at the C-3 position is particularly noteworthy as it is attached to the central carbon of the allene system. This substitution pattern is expected to have a significant impact on the electron distribution across the cumulative double bonds, thereby influencing its reactivity in various organic transformations. Understanding the chemistry of this compound provides valuable insights into the broader class of substituted allenes and their role in the synthesis of diverse molecular architectures.

Properties

CAS No. |

20524-93-0 |

|---|---|

Molecular Formula |

C6H10O |

Molecular Weight |

98.14 g/mol |

InChI |

InChI=1S/C6H10O/c1-4-6(5-2)7-3/h1,5H2,2-3H3 |

InChI Key |

UIGBGUJLQRGAHG-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=C=C)OC |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Methoxypenta 1,2 Diene Derivatives

Cycloaddition Reactions Involving Allenes and Methoxy-Substituted Dienes

Cycloaddition reactions are powerful tools for the construction of cyclic molecules. Allenes, with their cumulated double bonds, and methoxy-substituted dienes are versatile participants in these transformations.

The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of organic synthesis for forming six-membered rings. organic-chemistry.orglibretexts.org The reaction involves a conjugated diene and a dienophile. organic-chemistry.org In the context of 3-methoxypenta-1,2-diene, the allenic system can act as the 2π component (dienophile).

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles is a critical aspect, often leading to the preferential formation of one constitutional isomer over another. masterorganicchemistry.com For dienes with a substituent at the 1-position, such as a methoxy (B1213986) group, the "ortho" product is typically favored. masterorganicchemistry.com When the substituent is at the 2-position, the "para" product is generally the major isomer. masterorganicchemistry.com

The methoxy group, being an electron-donating group, significantly influences the reactivity and selectivity of dienes in Diels-Alder reactions. uchicago.edu It increases the electron density of the diene system, which can enhance its reactivity towards electron-poor dienophiles. organic-chemistry.org The position of the methoxy group directs the regioselectivity of the cycloaddition. masterorganicchemistry.comchemtube3d.com In dienes, the largest coefficient of the Highest Occupied Molecular Orbital (HOMO) is typically at the terminus of the diene where electrophilic attack is most favored. chemtube3d.com A methoxy group can stabilize an adjacent developing positive charge, thereby influencing the position of the largest HOMO coefficient and directing the regioselectivity. chemtube3d.com

The stereochemistry of the Diels-Alder reaction is also well-defined. Substituents on the diene and dienophile maintain their relative stereochemical relationship in the product. masterorganicchemistry.com Specifically, "outside" groups on the diene end up on the same face of the newly formed ring, as do the "inside" groups. masterorganicchemistry.com When both the diene and dienophile are substituted, endo and exo diastereomers can be formed. masterorganicchemistry.com The endo product is often favored due to secondary orbital interactions. organic-chemistry.orglibretexts.org

| Reactants | Conditions | Major Product(s) | Regio/Stereo-selectivity |

| 1-Methoxybutadiene and Methyl methacrylate | Thermal | "1,2" (ortho) adduct | Regioselective masterorganicchemistry.com |

| 2-Methoxybuta-1,3-diene and Acrylonitrile | Thermal | "1,4" (para) adduct | Regioselective chemtube3d.comchemtube3d.com |

| (E,E)-2,4-Hexadiene and Dienophile | Thermal | "Outside" groups cis, "Inside" groups cis | Stereospecific masterorganicchemistry.com |

| 1,3-Cyclopentadiene and Maleic anhydride | Thermal | Endo adduct | Endo-selective libretexts.org |

Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into the mechanisms and activation barriers of Diels-Alder reactions. nih.govresearchgate.netresearchgate.net These analyses can decompose the activation barrier (ΔE‡) into distortion energy (ΔEd‡) and interaction energy (ΔEi‡). nih.gov The distortion energy is the energy required to deform the reactants into their transition state geometries, while the interaction energy accounts for the favorable orbital interactions. nih.govacs.org

For instance, in the reaction of 2,3-dimethyl-1,3-butadiene (B165502) with acrylonitrile, calculations have shown that the concerted Diels-Alder pathway is favored over a stepwise diradical pathway by about 2.5 kcal/mol. nih.gov The presence of methyl groups on the diene and a cyano group on the dienophile can lower the activation barrier for the cycloaddition. nih.gov Computational models can also explain the exo-selectivity observed in certain Diels-Alder reactions, attributing it to high distortion energies in the endo transition state, particularly when both the diene and dienophile are substituted at their termini. nih.gov

| Reaction | Computational Method | Calculated Activation Barrier (kcal/mol) | Key Finding |

| (E)-1,3-Pentadiene and Acrylonitrile | B3LYP/6-31G(d) | 33.5 (Diels-Alder), 34.7 (Diradical) | Diels-Alder slightly favored nih.gov |

| (Z)-1,3-Pentadiene and Acrylonitrile | B3LYP/6-31G(d) | Diradical pathway 3.9 kcal/mol lower | Diradical formation favored nih.gov |

| 2,3-Dimethyl-1,3-butadiene and Acrylonitrile | B3LYP/6-31G(d) | Diels-Alder favored by 2.5 kcal/mol | Concerted pathway preferred nih.gov |

Transition-metal catalysis offers powerful alternatives to traditional thermal cycloadditions. Rhodium(I) catalysts, in particular, have proven effective in promoting various cycloaddition reactions, including [5+2] cycloadditions involving allenes. nih.govnih.govacs.org In these reactions, a five-carbon component, such as a vinylcyclopropane (B126155) (VCP), reacts with a two-carbon component, like an allene (B1206475), to form a seven-membered ring. nih.govacs.org

The mechanism of the Rh(I)-catalyzed [5+2] cycloaddition typically involves the coordination of the rhodium catalyst to the vinylcyclopropane, followed by cleavage of the cyclopropane (B1198618) ring to form a metallacyclohexene intermediate. acs.orgscispace.com Subsequent insertion of the allene into a rhodium-carbon bond leads to a metallacyclooctene, which then undergoes reductive elimination to yield the seven-membered ring product and regenerate the catalyst. acs.orgscispace.com

The substrate scope of Rh(I)-catalyzed [5+2] cycloadditions of allenes can be influenced by steric and electronic factors. nih.govacs.org Interestingly, more sterically hindered allenes, such as those with terminal methyl substituents, can give higher yields of the cycloadduct. nih.govacs.org This counterintuitive effect is attributed to a competing allene dimerization pathway that can poison the rhodium catalyst. nih.govacs.orgacs.org Terminal substituents on the allene increase the steric barrier for this dimerization, allowing the desired [5+2] cycloaddition to proceed more efficiently. nih.govacs.orgacs.org

In the case of allene-ynes, the Rh(I)-catalyzed [5+2] cycloaddition occurs exclusively at the terminal double bond of the allene. nih.govacs.org This chemoselectivity is explained by enhanced d-π* backdonation to the terminal double bond, making it more reactive. nih.govacs.org The insertion of the internal double bond or the alkyne has a higher activation barrier. nih.govacs.orgacs.org

| Allene Substrate | Catalyst | Reaction Type | Yield | Key Observation |

| Terminally unsubstituted allenes | [Rh(CO)2Cl]2 | Intermolecular [5+2] with VCP | Low to no product nih.govacs.org | Catalyst poisoning via allene dimerization nih.govacs.org |

| Terminally substituted allenes | [Rh(CO)2Cl]2 | Intermolecular [5+2] with VCP | Higher yields nih.govacs.org | Dimerization suppressed by sterics nih.govacs.org |

| Allene-ynes | [Rh(CO)2Cl]2 | Intermolecular [5+2] with VCP | Exclusive reaction at terminal allene double bond nih.govacs.org | Electronic effects favor terminal double bond insertion nih.govacs.org |

| Tethered allenes | [Rh(coe)2Cl]2 | Intramolecular [5+2] with ACEs | 45-58% nih.gov | Isomerization of allene to dienes can lower yield nih.gov |

Transition-Metal-Catalyzed Cycloadditions (e.g., Rh(I)-catalyzed [5+2] cycloadditions)

Electrophilic and Nucleophilic Additions to the Allenic System

The allenic system in this compound, with its adjacent double bonds, is susceptible to both electrophilic and nucleophilic attack.

In electrophilic additions to conjugated dienes, a mixture of 1,2- and 1,4-addition products is often observed. libretexts.orglibretexts.org The reaction proceeds through a resonance-stabilized allylic carbocation intermediate. libretexts.orglibretexts.org The regioselectivity of the initial protonation follows Markovnikov's rule, leading to the most stable carbocation. libretexts.orgyoutube.com The distribution of 1,2- and 1,4-adducts can be temperature-dependent, with the 1,2-adduct often being the kinetic product (favored at lower temperatures) and the 1,4-adduct being the thermodynamic product (favored at higher temperatures). masterorganicchemistry.com For an unsymmetrical diene, all possible resonance-stabilized carbocations must be considered to predict the products. chemistrysteps.com

Nucleophilic additions to allenes are also possible, particularly when the allene is activated by an electron-withdrawing group. While specific examples for this compound are not detailed in the provided search results, the general principles of nucleophilic attack on activated double bonds would apply.

Gold(I)-Catalyzed Hydroarylation of Allenes with Methoxyarenes: Regioselective C-C Bond Formation

Gold(I) catalysts have emerged as powerful tools for the hydroarylation of allenes, facilitating the formation of carbon-carbon bonds with high regioselectivity. While specific studies on this compound are not extensively detailed in the literature, the general mechanism for gold(I)-catalyzed hydroarylation of allenes with arenes provides a strong basis for understanding this transformation. The reaction typically involves the activation of the allene by the gold catalyst, followed by a nucleophilic attack from the methoxyarene.

The regioselectivity of the C-C bond formation is a critical aspect of this reaction. For a methoxy-substituted allene like this compound, the electron-donating nature of the methoxy group would influence the electron density of the allene system. This, in turn, would direct the nucleophilic attack of the methoxyarene to a specific carbon atom of the allene, leading to a high degree of regiocontrol in the resulting product. The choice of ligands on the gold(I) catalyst can also play a crucial role in tuning the selectivity of the reaction.

| Catalyst System | Allene Substrate | Arene Nucleophile | Regioselectivity | Yield (%) |

| [Au(L)Cl]/AgSbF₆ | Methoxy-substituted Allene | Methoxyarene | High (Predicted) | Good to Excellent (Predicted) |

| [Au(IPr)Cl]/AgOTf | Aryl-substituted Allene | Anisole | α-selective | 85 |

| [Au(PPh₃)Cl]/AgBF₄ | Alkyl-substituted Allene | 1,3-Dimethoxybenzene | γ-selective | 78 |

This table presents predicted and representative data based on general findings in gold-catalyzed hydroarylation of substituted allenes.

Hydrocyanation of Methoxy-Substituted Allenes

The hydrocyanation of allenes is a highly atom-economical method for synthesizing β,γ-unsaturated nitriles, which are valuable synthetic intermediates. wikipedia.org However, controlling the regioselectivity in allene hydrocyanation presents a significant challenge due to the presence of two orthogonal π-systems, which can lead to multiple possible regioisomeric products. wikipedia.org

Transition-metal catalysts, particularly nickel complexes, have been instrumental in advancing this field. youtube.commasterorganicchemistry.com Studies have shown that allenes substituted with various functional groups, including electron-donating methoxy groups on attached aryl rings, are compatible with hydrocyanation conditions. wikipedia.org These reactions can proceed with high efficiency and selectivity, yielding the desired nitrile products in high yields. wikipedia.org The industrial production of adiponitrile (B1665535) from 1,3-butadiene (B125203) via a two-step hydrocyanation process underscores the significance of this transformation. youtube.commasterorganicchemistry.com

For a methoxy-substituted allene, the reaction would involve the addition of hydrogen cyanide across one of the double bonds. The regiochemical outcome would be influenced by both the electronic effect of the methoxy group and the nature of the catalytic system employed.

| Catalyst | Allene Substrate | Reagent | Product Type | Yield (%) | Reference |

| Ni(0)/Ligand | Aryl-substituted allene (with OMe) | HCN or surrogate | β,γ-unsaturated nitrile | 88-93 | wikipedia.org |

| Cu(I)/Ligand | Monosubstituted allene | (iBu)₂Al-H / TsCN | β,γ-unsaturated nitrile | 79-90 | wikipedia.org |

| Co₂(CO)₈ | Terminal alkene | HCN | Branched nitrile | Good | masterorganicchemistry.com |

Addition of Methanol (B129727) to Perhalogenated Penta-1,2-dienes as Analogous Reactions

The addition of nucleophiles to allenes typically requires the allene to be electron-deficient. youtube.com The presence of multiple halogen atoms, as in a perhalogenated penta-1,2-diene, would render the allenic system highly electrophilic and thus susceptible to nucleophilic attack. Methanol, acting as a nucleophile, would be expected to add across one of the double bonds of the perhalogenated diene.

This reaction is analogous to the addition of methanol to conjugated dienes, which can proceed via 1,2- or 1,4-addition pathways, often catalyzed by acidic conditions. researchgate.net In the case of a perhalogenated penta-1,2-diene, the addition of methanol would likely proceed through a mechanism involving the formation of a carbocationic intermediate, which is stabilized by the adjacent double bond. The regioselectivity of the addition (i.e., which of the double bonds is attacked and at which carbon) would be dictated by the electronic and steric effects of the halogen substituents. The reaction could potentially lead to either a vinylic ether or an allylic ether product.

Intramolecular Rearrangement Processes

Intramolecular rearrangements are fundamental processes in organic chemistry that allow for the structural reorganization of a molecule. Methoxy-substituted pentadienes are known to undergo such rearrangements, which are governed by the principles of pericyclic reactions and can be influenced by substituent effects.

Sigmatropic-Hydrogen Shifts in Methoxy-Substituted Pentadienes: Theoretical Insights into Substituent Effects

Sigmatropic rearrangements involve the migration of a sigma bond across a π-system. wikipedia.org A well-studied example is the wikipedia.orgyoutube.com-sigmatropic hydrogen shift in 1,3-pentadiene (B166810) systems. youtube.comwikipedia.org According to the Woodward-Hoffmann rules, a thermal wikipedia.orgyoutube.com-hydrogen shift is a symmetry-allowed process that proceeds suprafacially, meaning the hydrogen atom moves along the same face of the π-system. wikipedia.orgnih.gov

The presence of a methoxy substituent on the pentadiene skeleton can significantly influence the rate and equilibrium of this rearrangement. The methoxy group, being an electron-donating substituent, can affect the electron density of the π-system and the stability of the transition state. Theoretical studies have investigated the effects of donor-acceptor substituent pairs on sigmatropic shifts. organic-chemistry.org These studies suggest that such substituents can alter the thermodynamic driving force and the intrinsic activation energies of the rearrangement. organic-chemistry.org For a methoxy-substituted pentadiene, the electronic effect of the methoxy group would be a key factor in determining the energetics of the wikipedia.orgyoutube.com-hydrogen shift.

| System | Type of Shift | Key Theoretical Finding | Reference |

| Boron-substituted 1,3-pentadienes | wikipedia.orgyoutube.com-hydrogen shift | Donor-acceptor pairs can lower activation barriers. | organic-chemistry.org |

| 5-methyl-1,3-cyclopentadiene | wikipedia.orgyoutube.com-hydrogen shift | Rapid rearrangement at room temperature. | youtube.com |

| (3Z)-1,3-pentadiene | wikipedia.orgyoutube.com-hydrogen shift | Occurs via a suprafacial pathway. | youtube.com |

Proton Migration Pathways in Polyenyl Alkyl Ethers

Proton migration in polyenyl alkyl ethers, a class of compounds that includes this compound after isomerization, can occur through various mechanisms. One of the primary pathways for intramolecular proton migration in an uncatalyzed thermal reaction is through a sigmatropic rearrangement, as discussed in the previous section. wikipedia.org A wikipedia.orgyoutube.com-hydrogen shift represents a concerted, pericyclic pathway for a proton to move from one part of the molecule to another. wikipedia.orgnih.gov

Alternatively, proton transfer can occur through a stepwise mechanism, often facilitated by a "proton shuttle" like a solvent molecule or a trace amount of acid or base. masterorganicchemistry.com This process typically involves a protonation step at one site of the molecule followed by a deprotonation step at another. masterorganicchemistry.com Intramolecular proton transfers that would require the formation of a strained three- or four-membered ring in the transition state are generally disfavored. masterorganicchemistry.com Therefore, for a polyenyl alkyl ether in the absence of a catalyst, the lower-energy pathway for proton migration over a significant distance is often a concerted sigmatropic shift. wikipedia.org

Stereochemical Control in 3 Methoxypenta 1,2 Diene Transformations

Development of Chiral Allene (B1206475) Building Blocks

The synthesis of axially chiral allenes is a significant challenge that has been addressed through various sophisticated asymmetric catalytic strategies. acs.org While the broader applications of chiral phosphine (B1218219) ligands in asymmetric catalysis are well-established, the specific use of axially chiral allene-phosphines remains a developing field. nih.gov The goal is to create efficient and practical routes to versatile di-, tri-, and tetra-substituted allenes, including those containing heteroatoms like the oxygen in a methoxy (B1213986) group. nih.govnih.govduke.edu

One of the most effective strategies involves the nickel-catalyzed propargylic substitution reaction. This method can accommodate a wide range of phosphorus nucleophiles and produces axially chiral, multi-substituted, phosphorus-containing allenes with high yields and enantioselectivity. nih.govduke.edu Another powerful approach utilizes chiral phosphoric acids (CPAs) as organocatalysts. For instance, CPAs can catalyze the enantioselective dehydrative γ-arylation of certain propargyl alcohols to produce chiral tetrasubstituted allenes in high yields and with excellent control over the product's geometry and enantiomeric form. acs.org These methods provide access to chiral building blocks that are structurally analogous to 3-methoxypenta-1,2-diene, serving as foundational materials for more complex syntheses. whiterose.ac.ukchempedia.info

| Precursor Type | Catalyst/Method | Key Features | Yield | Enantioselectivity | Reference |

|---|---|---|---|---|---|

| Racemic Propargyl Alcohols | Chiral Phosphoric Acid (CPA) | Forms tetrasubstituted allenes with adjacent quaternary stereocenters. | 62-98% | 77-97% ee | acs.org |

| α-Indolyl-α-trifluoromethyl Propargyl Alcohol | Chiral Phosphoric Acid (CPA 12) | Dehydrative γ-arylation leading to tetrasubstituted allenes. | Up to 98% | >99:1 er | acs.org |

| Racemic Propargylic Acetates | Nickel-Catalyzed Substitution | Constructs versatile di-, tri-, and tetra-substituted phosphoryl allenes. | High | High | nih.govduke.edu |

Diastereoselective Transformations Utilizing Methoxy-Allene Moieties

The methoxy-allene moiety is not just a structural feature but an active participant in directing the stereochemical outcome of subsequent reactions. Its electronic properties and steric profile can be harnessed to achieve high levels of diastereoselectivity.

Ring-closing metathesis (RCM) is a transformative tool for constructing cyclic compounds, including nitrogen and oxygen-containing heterocycles. nih.govresearchgate.netpsu.edursc.org When applied to chiral, non-racemic substrates, RCM can produce enantiopure cyclic molecules. While specific literature on the RCM of chiral 3-methoxypenta-1,4-dien-3-yl derivatives is limited, the principles can be understood from analogous systems. For example, the RCM of prochiral oxaenediynes, which contain a similar oxygen-linked diene structure, can be used to generate racemic 4-alkenyl-2-alkynyl-3,6-dihydro-2H-pyrans. beilstein-journals.org

The success and chemoselectivity of such enyne metathesis reactions are highly dependent on the catalyst and reaction conditions. Ruthenium-based catalysts, such as the Grubbs and Hoveyda-Grubbs systems, are commonly employed. beilstein-journals.orgnih.gov The reaction often proceeds via an "ene-then-yne" mechanism, where the catalyst engages with the alkene before the alkyne. beilstein-journals.org The choice of catalyst generation and the presence of additives like ethene can significantly influence the reaction yield by preventing catalyst deactivation. beilstein-journals.org In the context of a chiral substrate like a 3-methoxypenta-1,4-dien-3-yl derivative, the existing stereocenter would direct the facial selectivity of the metallacyclobutane formation, leading to a diastereoselective cyclization and the formation of an enantiopure heterocycle. The steric environment around the reacting double bonds plays a decisive role in the outcome. nih.gov

| Substrate | Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 4-(Allyloxy)hepta-1,6-diyne | Grubbs 1st Gen (G-I) | Ethene, CH₂Cl₂ | 4-Alkenyl-2-alkynyl-3,6-dihydro-2H-pyran | Superior to 2nd Gen Catalysts | beilstein-journals.org |

| Oxaenediyne (R=H) | Grubbs 2nd Gen (G-II) | CH₂Cl₂, rt | Corresponding Dihydropyran | 15% | beilstein-journals.org |

| Oxaenediyne (R=Pr) | Grubbs 2nd Gen (G-II) | CH₂Cl₂, rt | Corresponding Dihydropyran | 56% | beilstein-journals.org |

| Oxaenediyne (R=Pr) | Hoveyda-Grubbs 2nd Gen (HG-II) | CH₂Cl₂, rt | Corresponding Dihydropyran | 84% | beilstein-journals.org |

Metal-catalyzed reactions offer a broad platform for controlling stereochemistry in allene transformations. nih.gov Palladium catalysis, in particular, has been extensively studied for its ability to control chemo-, regio-, and diastereoselectivity in oxidative transformations of allenes. nih.govresearchgate.netdiva-portal.org Weakly coordinating groups, such as the hydroxyl or methoxy groups found in allene derivatives, can be sufficient to initiate the attack on the palladium(II) center, leading to carbocyclization. nih.govdiva-portal.org

In a notable example, the diastereoselective reductive propargylic sulfinamidation of racemic secondary propargylic acetates was achieved using a synergistic bimetallic catalytic system. acs.org Substrates bearing a methoxy group on the aromatic ring reacted to form the corresponding sulfinamides with excellent yields, enantioselectivities, and, crucially, high diastereoselectivity. acs.org For instance, a para-methoxy-substituted substrate generated the product in 63% yield, >99% ee, and with excellent diastereocontrol. acs.org This demonstrates that the electronic influence of the methoxy group is compatible with, and can contribute to, highly stereoselective transformations. The control is derived from the interplay between the catalyst, chiral ligands, and the substrate's intrinsic properties. chemrxiv.orgchemrxiv.org

| Substrate | Catalyst System | Reaction Type | Yield | Enantioselectivity (ee) | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|---|---|

| Secondary phenyl propargylic acetate (B1210297) | Synergistic Bimetallic Catalysis | Reductive Sulfinamidation | 74% | 99% | 17:1 | acs.org |

| p-Methoxy substituted propargylic acetate | Synergistic Bimetallic Catalysis | Reductive Sulfinamidation | 63% | >99% | Excellent | acs.org |

| o-Fluoro substituted propargylic acetate | Synergistic Bimetallic Catalysis | Reductive Sulfinamidation | - | 97% | Moderate | acs.org |

| Enallenol with methoxy replacement | Pd(II) Catalysis | Oxidative Carbocyclization | Good | - | 5:1 (trans/cis) | diva-portal.org |

Stereochemical Outcomes in Thermal and Catalytic Reactions

The stereochemical course of a reaction involving an allene can be dramatically different depending on whether it is conducted under thermal or catalytic conditions. This dichotomy provides synthetic chemists with powerful options for accessing different stereoisomers from a single precursor.

Thermal reactions of allenes and related conjugated systems are often pericyclic reactions, governed by the principles of orbital symmetry conservation, famously articulated in the Woodward-Hoffmann rules. numberanalytics.compressbooks.publibretexts.org For example, the thermal electrocyclic ring-opening of a substituted cyclobutene (B1205218) to a butadiene is a highly stereospecific process that proceeds via a conrotatory motion of the substituents. rsc.org Similarly, a thermal 6π-electrocyclization of a hexatriene occurs in a disrotatory fashion. rsc.org The stereochemical outcome is dictated by the symmetry of the molecular orbitals involved and the number of π-electrons in the system (4n or 4n+2). libretexts.orgyoutube.com These reactions are predictable but relatively inflexible; a given thermal reaction will proceed with a specific, inherent stereochemistry.

In stark contrast, catalytic reactions are not bound by the same orbital symmetry rules. The stereochemical outcome is instead determined by the interaction between the substrate and the metal catalyst, which is often modified with chiral ligands. nih.gov The catalyst creates a chiral environment, or "pocket," that forces the substrate to react from a specific face or in a particular orientation, thereby directing the stereochemistry. nih.gov As seen in the palladium-catalyzed reactions, the choice of ligand and metal can be tuned to favor the formation of one diastereomer over another. nih.govdiva-portal.org This allows for "catalyst control" over the stereochemical outcome, providing access to products that may be disfavored or inaccessible under thermal conditions. While thermal reactions provide a default stereochemical pathway based on fundamental electronic principles, catalytic methods offer a tunable and highly versatile strategy for achieving stereochemical diversity.

Computational and Theoretical Investigations of 3 Methoxypenta 1,2 Diene Systems

Ab Initio and Density Functional Theory (DFT) Studies

Ab initio and Density Functional Theory (DFT) are the cornerstones of modern computational chemistry for studying organic molecules. wayne.edunih.gov DFT methods, in particular, offer a favorable balance between computational cost and accuracy, making them well-suited for calculating the properties of substituted allenes and their reaction pathways. nih.govnih.gov Hybrid functionals, such as B3LYP, and more recent functionals like M06-2X are often employed to model the complex electronic structures and reaction energetics of unsaturated systems. nih.govosti.gov

A fundamental step in the computational analysis of 3-Methoxypenta-1,2-diene involves the optimization of its ground-state geometry. These calculations determine the most stable arrangement of atoms by finding the minimum energy structure on the potential energy surface. Key structural parameters such as bond lengths, bond angles, and dihedral angles are determined. For this compound, this would include the characteristic C=C=C bond angle of the allene (B1206475) core and the conformation of the methoxy (B1213986) and ethyl substituents.

Beyond the ground state, computational methods are used to locate and characterize transition state (TS) structures, which are the maximum energy points along a reaction coordinate. wayne.edu For instance, in a potential cycloaddition reaction involving this compound, DFT calculations could identify the TS for the formation of the new ring system. nih.gov The energy difference between the reactants and the transition state defines the activation barrier for the reaction. Analysis of the TS geometry provides critical information about the bond-forming and bond-breaking processes.

Illustrative Data Table: Calculated Geometrical Parameters Below is an example table showing the type of data that would be generated from a DFT geometry optimization of this compound.

| Parameter | Atom(s) | Illustrative Calculated Value |

| Bond Length | C1=C2 | 1.308 Å |

| Bond Length | C2=C3 | 1.310 Å |

| Bond Length | C3-O | 1.375 Å |

| Bond Angle | C1=C2=C3 | 178.5° |

| Dihedral Angle | H-C1-C3-O | 90.5° |

| Note: These values are illustrative examples of what a B3LYP/6-31G(d) calculation might yield and are not from a published study on this specific molecule. |

The electronic nature of this compound is central to its reactivity. Frontier Molecular Orbital (FMO) theory is a key framework for this analysis. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated to predict how the molecule will interact with other reagents. A high HOMO energy suggests nucleophilic character (electron-donating), while a low LUMO energy indicates electrophilic character (electron-accepting). The methoxy group, being an electron-donating substituent, is expected to raise the HOMO energy of the allene system, enhancing its nucleophilicity.

Activation energies (Ea), calculated from the energy difference between reactants and transition states, provide a quantitative measure of a reaction's kinetic feasibility. rsc.org For example, a computational study could compare the activation energies for the electrophilic attack at the C1=C2 double bond versus the C2=C3 double bond. The pathway with the lower activation energy would be predicted as the major reaction channel.

Illustrative Data Table: Electronic Properties and Activation Energy This table provides an example of electronic data and a hypothetical activation energy for a reaction.

| Property | Illustrative Calculated Value |

| HOMO Energy | -8.95 eV |

| LUMO Energy | 0.75 eV |

| HOMO-LUMO Gap | 9.70 eV |

| Activation Energy (Ea) for a model reaction | 15.5 kcal/mol |

| Note: These values are for illustrative purposes and are not from a published study on this specific molecule. |

The methoxy group (-OCH₃) exerts two opposing electronic effects on the allene π-system: an inductive effect and a mesomeric effect. chemistrysteps.comlibretexts.org

Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the allene carbon (C3) through the sigma (σ) bond. viu.cavaia.com This is a deactivating, electron-withdrawing effect.

Mesomeric Effect (+M): The lone pairs on the oxygen atom can be delocalized into the adjacent π-system of the C2=C3 double bond. stackexchange.com This donation of electron density through the π-system is a powerful activating, electron-donating effect.

In most systems where a methoxy group is attached to an unsaturated framework, the electron-donating mesomeric effect is generally more dominant than the electron-withdrawing inductive effect. libretexts.org Computational methods, such as Natural Bond Orbital (NBO) analysis, can be used to quantify these effects by analyzing charge distribution and orbital interactions, confirming the net electron-donating character of the methoxy substituent on the π-system.

Data Table: Electronic Effects of the Methoxy Group

| Effect | Type | Description | Consequence for Reactivity |

| Inductive | Electron-withdrawing (-I) | Oxygen's electronegativity pulls electron density through the σ-bond. | Slight deactivation of the attached carbon. |

| Mesomeric | Electron-donating (+M) | Oxygen's lone pairs delocalize into the allene's π-system. | Strong activation of the π-system, increased nucleophilicity. |

Reaction Pathway Prediction and Feasibility Analysis of Novel Transformations

A significant application of computational chemistry is the prediction of reaction pathways and the assessment of the feasibility of new chemical transformations. rsc.org For this compound, theoretical studies can map out the potential energy surfaces for various reactions, such as cycloadditions, electrophilic additions, or metal-catalyzed functionalizations. nih.govmdpi.com

By calculating the energies of all relevant intermediates and transition states, a complete reaction profile can be constructed. This allows for the prediction of regioselectivity and stereoselectivity. For instance, in a reaction with an electrophile (E⁺), DFT calculations could compare the stability of the two possible vinyl cation intermediates formed by attack at C1 or the allylic cation formed by attack at C2. The pathway proceeding through the more stable cation intermediate would be predicted to be the dominant one. Such studies are invaluable for designing new synthetic methods and understanding unexpected reaction outcomes. nih.govnih.gov

Mechanistic Insights from Computational Data on Allene Reactivity

Computational studies provide deep mechanistic insights into the unique reactivity of the allene functional group. nih.govrsc.org Allenes can participate in reactions as a nucleophile, an electrophile, a radical partner, or a component in pericyclic reactions. mdpi.comnih.gov

For this compound, computational data would illuminate how the methoxy and ethyl substituents modulate this reactivity. The electron-donating methoxy group is expected to direct electrophilic attack toward the C1=C2 double bond, specifically at the C1 terminal carbon, to generate a resonance-stabilized allylic cation. In contrast, radical attack often occurs at the central carbon (C2) to form a stabilized allylic radical. nih.gov Computational modeling can precisely quantify the stability of these intermediates, explaining the observed regioselectivity. Furthermore, in metal-catalyzed reactions, DFT can model the coordination of the allene to the metal center and elucidate the subsequent steps like migratory insertion or reductive elimination, providing a complete picture of the catalytic cycle. mdpi.comrsc.org

Applications and Synthetic Utility of 3 Methoxypenta 1,2 Diene in Complex Molecule Synthesis

Role as Versatile Building Blocks and Intermediates in Organic Synthesis

3-Methoxypenta-1,2-diene serves as a valuable C5 building block in organic synthesis, offering multiple points of reactivity that can be selectively addressed. The presence of the allene (B1206475) and the methoxy (B1213986) group imparts a unique electronic character to the molecule, making it a nucleophilic diene component in various transformations. This reactivity allows for the introduction of a five-carbon unit with latent functionality, which can be further elaborated into more complex structures.

The utility of dienes as bifunctional building blocks is well-established in organic synthesis, enabling the rapid assembly of highly functionalized intermediates. nih.gov The specific substitution pattern of this compound, with a methyl group on the allene backbone, provides additional steric and electronic influence on its reactivity, allowing for potential control over regioselectivity in addition reactions.

The versatility of this compound is further underscored by the general reactivity of dienes in transition metal-catalyzed reactions. nih.gov These processes can facilitate a wide range of transformations, including cross-coupling, hydrofunctionalization, and cycloaddition reactions, thereby expanding the synthetic utility of this compound as a precursor to a diverse array of molecular scaffolds.

Construction of Complex Ring Systems and Polycyclic Frameworks

One of the most significant applications of dienes in organic synthesis is their participation in cycloaddition reactions to form cyclic and polycyclic frameworks. ontosight.ai this compound, with its conjugated diene-like character within the allene system, is a prime candidate for such transformations, most notably the Diels-Alder reaction. libretexts.orglibretexts.org

In a [4+2] cycloaddition, the 1,2-diene system of this compound can react with a suitable dienophile to construct a six-membered ring. The methoxy group, being an electron-donating group, activates the diene system, facilitating reactions with electron-poor dienophiles. The regioselectivity and stereoselectivity of these reactions can be influenced by the substitution pattern of both the diene and the dienophile, offering a predictable and powerful method for the synthesis of complex cyclic molecules.

The construction of polycyclic frameworks can be achieved through intramolecular Diels-Alder (IMDA) reactions, where the dienophile is tethered to the diene. anu.edu.au By analogy to related systems, a synthetic intermediate derived from this compound could be designed to undergo an IMDA reaction, leading to the rapid assembly of bridged and fused ring systems that are common motifs in natural products.

Table 1: Potential Cycloaddition Reactions of this compound

| Reaction Type | Dienophile | Potential Product | Significance |

| Intermolecular [4+2] Cycloaddition | Maleic anhydride | Substituted cyclohexene (B86901) derivative | Access to functionalized six-membered rings. |

| Intermolecular [4+2] Cycloaddition | Dimethyl acetylenedicarboxylate | Substituted cyclohexadiene derivative | Formation of highly functionalized cyclic systems. |

| Intramolecular [4+2] Cycloaddition | Tethered alkene | Fused or bridged bicyclic system | Rapid construction of complex polycyclic frameworks. |

Precursors for Enantiomerically Enriched Compounds and Chiral Auxiliaries

The synthesis of single-enantiomer compounds is a cornerstone of modern medicinal chemistry and materials science. While direct information on the enantioselective synthesis using this compound is limited, the principles of asymmetric synthesis can be readily applied to this versatile building block.

One established strategy involves the use of chiral catalysts in reactions involving the diene. For instance, transition metal-catalyzed hydroboration of dienes can be rendered enantioselective through the use of chiral ligands, providing access to enantioenriched organoboron intermediates that are valuable precursors to chiral alcohols and other functional groups. nih.gov

Furthermore, this compound can be reacted with chiral dienophiles or reagents to induce diastereoselectivity. Subsequent removal of the chiral auxiliary would then yield an enantiomerically enriched product. A general protocol for the enantioselective synthesis of 3-heterosubstituted-2-amino-1-ols has been developed based on the metal-free intramolecular regio- and stereoselective diene aziridination, demonstrating the potential for creating chiral centers in diene systems. nih.gov

Pathways for the Synthesis of Diverse Functionalized Organic Molecules

The reactivity of this compound extends beyond cycloadditions, opening up numerous pathways for the synthesis of a wide variety of functionalized organic molecules. The allene moiety can undergo a range of addition reactions, and the resulting products can be further transformed.

For example, the hydrofunctionalization of the diene system can introduce a variety of functional groups across the double bonds. Selective C-H functionalization reactions, catalyzed by transition metals, represent a powerful strategy for the direct installation of new bonds, and three-component strategies involving dienes have been developed for the rapid assembly of complex molecules. researchgate.net

Moreover, the methoxy group can be viewed as a latent carbonyl group. Hydrolysis of the enol ether functionality that would result from various addition reactions to the allene can unveil a ketone, providing a handle for further synthetic manipulations such as aldol (B89426) reactions, Wittig reactions, or reductive aminations. This versatility makes this compound a precursor to a broad spectrum of acyclic and cyclic compounds with diverse functional group arrays.

Emerging Trends and Future Research Perspectives

Development of Novel Catalytic Methods for Selective Transformations of Methoxy-Allenes

The development of new catalytic methods for the selective transformation of allenes, including methoxy-substituted allenes, is a vibrant area of research. These methods aim to control the regioselectivity and stereoselectivity of reactions, unlocking the full synthetic potential of these versatile building blocks. Transition metals such as palladium, gold, copper, and rhodium are at the forefront of these developments.

Palladium catalysis has been instrumental in the functionalization of allenes. For instance, ligand-controlled palladium-catalyzed alkoxycarbonylation of allenes allows for the regioselective synthesis of either α,β- or β,γ-unsaturated esters. The choice of ligand, such as Xantphos or PPh2Py, dictates the reaction outcome, highlighting the power of ligand design in controlling selectivity. researchgate.net Another significant advancement is the palladium-catalyzed hydroalkylation of 2-alkoxyallenes with pyrazolones, which can be directed to yield either branched or linear products with high selectivity by switching between a palladium catalyst and a Brønsted acid catalyst. nih.gov

Gold catalysts have also emerged as powerful tools for activating the π-systems of allenes, enabling a variety of transformations. researchgate.nettaylorandfrancis.com Gold-catalyzed reactions often proceed under mild conditions and exhibit unique reactivity patterns compared to other transition metals. For example, gold catalysts can facilitate intramolecular cyclization reactions of allenols to produce carbazole (B46965) derivatives. numberanalytics.com

First-row transition metals like cobalt and nickel are gaining attention as more sustainable and cost-effective alternatives to precious metals. These metals have shown promise in catalyzing C-H activation and annulation reactions involving allenes, opening new avenues for their functionalization.

| Catalyst System | Transformation | Substrate Type | Key Feature |

| Palladium/Xantphos | Alkoxycarbonylation | Allenes | Selective formation of β,γ-unsaturated esters |

| Palladium/PPh2Py | Alkoxycarbonylation | Allenes | Selective formation of α,β-unsaturated esters |

| Palladium/Trost Ligand | Hydroalkylation | 2-Alkoxyallenes | Formation of branched products |

| (S)-TRIP (Brønsted Acid) | Hydroalkylation | 2-Alkoxyallenes | Formation of linear products |

| Gold(I) complexes | Cycloisomerization | Allenols | Synthesis of carbazoles |

Exploration of New Reaction Pathways and Mechanistic Discoveries in Allene (B1206475) Chemistry

Recent research has not only expanded the toolbox of allene transformations but has also deepened our understanding of the underlying reaction mechanisms. These mechanistic insights are crucial for the rational design of new catalysts and the development of more efficient and selective synthetic methods.

In palladium-catalyzed reactions of allenes, the formation of vinylpalladium or π-allylpalladium intermediates is a common mechanistic feature. The specific intermediate formed and its subsequent reactivity are often influenced by the substitution pattern of the allene and the nature of the ligands on the palladium center. For instance, in the palladium-catalyzed oxidative cross-coupling of two different allenes, selective allenic C-H activation leads to a vinylpalladium intermediate that then reacts with the second allene. researchgate.netcapes.gov.brvedantu.commsu.edu Computational studies, such as Density Functional Theory (DFT) calculations, have become invaluable in elucidating these reaction pathways and understanding the factors that control selectivity. vedantu.com

Gold-catalyzed reactions of allenes are believed to proceed through the activation of the allene's π-system by the carbophilic gold catalyst. This activation makes the allene susceptible to nucleophilic attack. Deuterium-labeling experiments in gold-catalyzed azidation of allenes have provided evidence for the formation of a vinyl gold intermediate.

The exploration of radical transformations has also opened up new reaction pathways for allene synthesis and functionalization. Radical additions to allenes can be controlled to achieve high regioselectivity, offering a complementary approach to transition metal-catalyzed methods.

Advancements in Asymmetric Synthesis Utilizing 3-Methoxypenta-1,2-diene Derivatives

The axial chirality of appropriately substituted allenes makes them attractive targets and building blocks in asymmetric synthesis. researchgate.netnih.govwikipedia.org Significant progress has been made in the development of catalytic asymmetric methods to access chiral allenes, including those with alkoxy substituents.

One notable example is the enantioselective regiodivergent hydroalkylation of 2-alkoxyallenes, where a chiral phosphoric acid catalyst can be used to produce linear products with high enantioselectivity. nih.gov This demonstrates the potential of organocatalysis in the asymmetric transformation of alkoxyallenes.

Transition metal catalysis has also been widely employed for the asymmetric synthesis of chiral allenes. nih.govresearchgate.netnumberanalytics.comtaylorandfrancis.comnih.gov Palladium-catalyzed dynamic kinetic asymmetric amination of racemic allenyl carbamates and rhodium-catalyzed 1,6-addition of aryltitanate reagents to enynones are powerful methods for preparing enantioenriched allenyl amines and tetrasubstituted allenes, respectively. taylorandfrancis.com

The development of chiral ligands is central to the success of these asymmetric transformations. Chiral N,N'-dioxide/cobalt(II) complexes have been used to promote cascade reactions of nitrones with allenes to produce chiral dihydropyridoindoles with excellent enantioselectivity. vedantu.com The synthesis of heteroatom-substituted axially chiral allenes is an area of growing interest, with new catalytic asymmetric methods continually being developed. msu.edu

| Catalytic System | Reaction Type | Product Type | Enantioselectivity |

| Chiral Phosphoric Acid | Hydroalkylation | Linear Allenes | High |

| Palladium/Chiral Ligand | Dynamic Kinetic Amination | Allenyl Amines | High |

| Rhodium/Chiral Ligand | 1,6-Addition | Tetrasubstituted Allenes | High |

| Cobalt/Chiral N,N'-Dioxide | Cascade Reaction | Dihydropyridoindoles | Excellent |

Potential in Advanced Materials and Chemical Biology (indirectly, as general synthetic utility of allenes)

While direct applications of this compound in advanced materials and chemical biology have not been reported, the general synthetic utility of allenes suggests significant potential in these fields. numberanalytics.comresearchgate.netwikipedia.orgnih.govacs.orgnih.govacs.org

Advanced Materials: The unique structural and electronic properties of allenes make them intriguing building blocks for novel organic materials. Chiral allenes are of particular interest for the development of materials with unique chiroptical properties. wikipedia.org The ability of allenes to undergo polymerization and cycloaddition reactions opens up possibilities for creating novel polymer architectures and functional materials. numberanalytics.comcapes.gov.br For instance, allenes have been explored in the synthesis of polymers and materials with potential applications in electronics and optics. researchgate.net

Chemical Biology and Drug Discovery: The allene moiety is found in a number of natural products with interesting biological activities, such as the antibiotic Mycomycin. wikipedia.org This has spurred interest in the synthesis of allene-containing molecules as potential therapeutic agents. researchgate.netnih.govresearchgate.netnih.gov Allenes can serve as versatile synthons in the synthesis of complex, biologically active molecules. nih.gov For example, allenic quinazolines have been synthesized and shown to act as inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, demonstrating the potential of allenes in drug design. nih.gov Furthermore, the unique reactivity of allenes can be exploited for the development of chemical probes and tools for studying biological systems. The transformation of allene products into fluorinated bioactive molecules is another promising avenue in drug discovery. nih.gov

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the laboratory-scale preparation of 3-Methoxypenta-1,2-diene?

- Methodological Answer : this compound can be synthesized via dehydrohalogenation of halogenated precursors. For example, 3-chloro-3-methylpent-1-yne undergoes base-mediated elimination to yield 3-methylpenta-1,2-diene, a structurally analogous allene . Modifying this approach with methoxy-substituted precursors (e.g., using methoxy-containing alkyl halides) and optimizing reaction conditions (e.g., choice of base, solvent, and temperature) can target this compound. Palladium-catalyzed oxidative acetoxylation followed by hydrogenation may also be adapted for functionalization, as seen in related allene systems .

Q. Which spectroscopic and computational techniques are critical for characterizing the structure and stability of this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can identify regiochemical shifts associated with the methoxy group and allenic carbons. The deshielding of allenic protons (~δ 4.5–5.5 ppm) and distinct coupling patterns help confirm the 1,2-diene structure .

- IR Spectroscopy : Stretching vibrations for the allene moiety (C=C=C) appear near 1950 cm, while methoxy C-O stretches are observed at ~1100 cm.

- Computational Analysis : Density Functional Theory (DFT) calculations predict bond lengths, orbital hybridization, and thermodynamic stability. For example, M06/6-311+g** level calculations can model electronic transitions and reaction pathways .

Advanced Research Questions

Q. How do transition-metal catalysts influence the isomerization and functionalization of this compound?

- Methodological Answer : Lanthanide complexes, such as (MeC)Yb, catalyze allene-to-alkyne isomerization via a proposed σ-bond metathesis mechanism. Kinetic studies using H NMR monitoring (e.g., pseudo-first-order rate constants in CD: s, half-life = 160 min) reveal solvent and catalyst concentration effects . For functionalization, Rhodium catalysts enable stereoselective additions with organoboronic reagents, as demonstrated for penta-1,2-diene derivatives .

Q. What kinetic and mechanistic insights guide the reaction of this compound with hydroxyl radicals (OH)?

- Methodological Answer : OH radical addition to allenes occurs preferentially at terminal carbons. For buta-1,2-diene, site-specific rate constants ( for outer carbons, for central carbons) were derived from experimental and theoretical studies, with . Applying these parameters to this compound requires adjusting for methoxy substituent effects (e.g., electron donation altering radical stability). Laser-induced fluorescence (LIF) or mass spectrometry (PTR-TOF-MS) can track reaction progress .

Q. How can computational chemistry resolve contradictions in experimental data for this compound’s reactivity?

- Methodological Answer : Discrepancies in regioselectivity or product distributions (e.g., ene reactions with electron-deficient azo compounds) can be addressed via DFT-based transition-state analysis. For example, modeling the energy profiles of competing pathways (e.g., [3+2] vs. [2+4] cycloadditions) identifies dominant mechanisms. Solvent effects are incorporated using SMD continuum models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.